molecular formula C22H16N4O6 B12495573 2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B12495573
M. Wt: 432.4 g/mol
InChI Key: SGIXTNMPGRWRRX-UHFFFAOYSA-N
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Description

2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a complex organic compound with a unique structure It is characterized by the presence of multiple rings and functional groups, including hydroxyl, nitro, and triazatetracyclo systems

Preparation Methods

The synthesis of 2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. The process often starts with the preparation of key precursors, such as Tetrahydro-1H-benzo[b]azonin-2,7-dione. These precursors undergo various chemical transformations, including cyclization and functional group modifications, to form the final compound. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Various substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications:

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological activities.

    Medicine: Research into its pharmacological potential, including chiral resolution studies, indicates its potential as an optically active drug.

    Industry: Its applications in material science include the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with molecular targets and pathways. The compound’s functional groups, such as the hydroxyl and nitro groups, play a crucial role in its reactivity and interactions. These interactions can lead to various biological effects, depending on the specific molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione include:

  • (2R,8R)-2-(1,3-Benzodioxol-5-yl)-6-oxa-3,17-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
  • (8S)-2-(4-nitrophenyl)-6-(phenylmethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
  • 5-hydroxy-9,9-dimethyl-15-(3-nitrophenyl)-8-oxa-13,15,17-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,10-tetraene-14,16-dione

The uniqueness of 2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[87003,8

Properties

Molecular Formula

C22H16N4O6

Molecular Weight

432.4 g/mol

IUPAC Name

2-(2-hydroxy-5-nitrophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C22H16N4O6/c1-24-20-17(21(29)25(2)22(24)30)15(13-9-10(26(31)32)7-8-14(13)27)16-18(23-20)11-5-3-4-6-12(11)19(16)28/h3-9,15,23,27H,1-2H3

InChI Key

SGIXTNMPGRWRRX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=C(C=CC(=C5)[N+](=O)[O-])O)C(=O)N(C1=O)C

Origin of Product

United States

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